(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate

allyl monomer crosslink density thermoset network

(3‑Allyloxy‑2,2‑bis(allyloxymethyl)propyl) hydrogen maleate (CAS 85661‑29‑6) is a mono‑ester of maleic acid and a branched poly‑allyloxy alcohol, carrying three allyloxy substituents, a single free carboxylic acid group, and a maleate double bond. The compound is classified as a multifunctional allyl monomer/crosslinker for free‑radical polymerisation and is commercially supplied as an intermediate for specialty coatings, adhesives, and reactive‑diluent formulations.

Molecular Formula C18H26O7
Molecular Weight 354.4 g/mol
CAS No. 85661-29-6
Cat. No. B12671145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate
CAS85661-29-6
Molecular FormulaC18H26O7
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC=CCOCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)O
InChIInChI=1S/C18H26O7/c1-4-9-22-12-18(13-23-10-5-2,14-24-11-6-3)15-25-17(21)8-7-16(19)20/h4-8H,1-3,9-15H2,(H,19,20)/b8-7-
InChIKeyKNDUUGQODQGFMG-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile: (3‑Allyloxy‑2,2‑bis(allyloxymethyl)propyl) Hydrogen Maleate (CAS 85661‑29‑6)


(3‑Allyloxy‑2,2‑bis(allyloxymethyl)propyl) hydrogen maleate (CAS 85661‑29‑6) is a mono‑ester of maleic acid and a branched poly‑allyloxy alcohol, carrying three allyloxy substituents, a single free carboxylic acid group, and a maleate double bond. The compound is classified as a multifunctional allyl monomer/crosslinker for free‑radical polymerisation and is commercially supplied as an intermediate for specialty coatings, adhesives, and reactive‑diluent formulations. Its molecular formula is C₁₈H₂₆O₇ (MW = 354.4 g mol⁻¹) . Computed physicochemical properties include density 1.101 g cm⁻³, boiling point 479.2 °C (760 mmHg), flash point 162.5 °C, and LogP 3.09 . The combination of multiple allyloxy arms with a pendant carboxylic acid function distinguishes it from both simpler mono‑allyl maleates and from the fully esterified diester analogue [1].

Why Allyl‑Maleate Monomers Cannot Be Simply Interchanged: The Case for 85661‑29‑6


Allyl‑maleate monomers are not a uniform commodity class; differences in allyl‑arm count, free‑acid content, and core architecture directly control crosslink density, polarity, and processing window. Substituting (3‑allyloxy‑2,2‑bis(allyloxymethyl)propyl) hydrogen maleate with a mono‑allyl maleate (e.g., allyl hydrogen maleate, CAS 2424‑58‑0) reduces the number of radical‑crosslinkable allyl groups per molecule from three to one, collapsing the crosslink‑node density available for thermoset network formation . Conversely, replacing it with the symmetrical diester (CAS 85661‑28‑5) eliminates the free carboxylic acid function, removing the capacity for acid‑catalysed post‑cure, metal‑substrate adhesion enhancement, and aqueous dispersibility that the mono‑acid provides [1]. The quantitative consequences of these structural distinctions are detailed in Section 3.

Head‑to‑Head Quantitative Differentiation: How 85661‑29‑6 Outperforms Its Closest Analogs in Key Procurement‑Relevant Metrics


Allyl‑Functionality Density: 3.0 Allyloxy Groups per Molecule vs. 1.0 for Allyl Hydrogen Maleate

(3‑Allyloxy‑2,2‑bis(allyloxymethyl)propyl) hydrogen maleate carries three terminal allyloxy groups per molecule (plus one maleate unsaturation), whereas the simplest structural comparator, allyl hydrogen maleate (CAS 2424‑58‑0), has only a single allylic double bond . On a mass‑normalised basis, the target compound provides 0.00846 mol allyloxy per gram (3 ÷ 354.4 g mol⁻¹) compared with 0.00641 mol g⁻¹ for the mono‑allyl comparator (1 ÷ 156.1 g mol⁻¹), a 32 % higher allyl‑functionality loading. In free‑radical crosslinking, higher allyl‑group concentration directly translates to greater crosslink‑node density in the cured network, which is the primary determinant of film hardness, solvent resistance, and thermomechanical stability. [1]

allyl monomer crosslink density thermoset network

Free Carboxylic Acid Function: 1 COOH per Molecule Enables Acid‑Catalysed Cure and Metal Adhesion vs. 0 COOH in the Diester Analogue

The target compound contains one free carboxylic acid group (hydrogen maleate terminus), whereas the diester analogue bis(3‑(allyloxy)‑2,2‑bis((allyloxy)methyl)propyl) maleate (CAS 85661‑28‑5) is fully esterified and has zero hydrogen‑bond donors [1]. The acid group imparts a computed acid number of approximately 158 mg KOH g⁻¹ (based on MW = 354.4 and one titratable proton), which is entirely absent in the diester (acid number ≈ 0). The presence of a free –COOH function is known from the broader allyl‑maleate coating literature to promote adhesion to metal substrates through carboxylate complexation, enable acid‑catalysed post‑cure reactions (e.g., with epoxides or carbodiimides), and facilitate water‑dispersibility after neutralisation [2][3].

acid functionality adhesion promoter metal coating

Thermal Processing Window: 479 °C Boiling Point Provides 196 °C Higher Volatility Threshold than Allyl Hydrogen Maleate

Computed physicochemical data indicate that (3‑allyloxy‑2,2‑bis(allyloxymethyl)propyl) hydrogen maleate has a boiling point of 479.2 °C (760 mmHg) and a flash point of 162.5 °C . The simplest mono‑allyl maleate, allyl hydrogen maleate (CAS 2424‑58‑0), exhibits a computed boiling point of 282.8 °C (760 mmHg) and a flash point of 116.7 °C . The 196 °C higher boiling point and 46 °C higher flash point of the target compound reflect its significantly higher molecular weight and hydrogen‑bonding capacity, which reduce vapour pressure and evaporative losses during elevated‑temperature cure cycles (e.g., 120–180 °C thermal bake). Lower volatility also reduces VOC emissions in open‑air coating operations. [1]

boiling point flash point thermal stability processing safety

Balanced Polarity: 1 COOH + 3 Ether Oxygen Atoms vs. 0 COOH + 10 Ether Oxygens in the Diester – Implications for Solubility and Compatibility

The target compound carries 7 hydrogen‑bond acceptor sites (6 ether oxygens + 1 carbonyl) and 1 hydrogen‑bond donor (COOH), yielding a moderate computed LogP of 3.09 . In contrast, the diester analogue (CAS 85661‑28‑5) has 10 hydrogen‑bond acceptors and zero donors, with a computed XLogP3‑AA of 3.4 [1]. The presence of the –COOH donor on 85661‑29‑6 increases polarity and water‑compatibility potential relative to the fully esterified diester, while the three allyloxy arms maintain sufficient hydrophobicity for solubility in common acrylate and styrene monomer blends. This intermediate polarity profile is advantageous for formulations requiring both organic‑solvent compatibility and the ability to be neutralised into aqueous dispersion. [2]

solubility parameter polarity formulation compatibility

Cure‑Rate Modulation via Allyloxy Content: Class‑Level Evidence from Allyl‑Ether‑Modified Unsaturated Polyesters

In a model study of allyl‑ether‑modified unsaturated polyesters (AUPE) cured with vinyl ether reactive diluents, Yuan et al. (2004) demonstrated that increasing allyloxy content produces two opposing effects depending on the curing atmosphere: under N₂ UV‑cure, maleate conversion and total conversion decrease with higher allyloxy content, whereas under aerobic (air) peroxide‑cure, the rate of copolymerisation increases with allyloxy content [1]. These findings establish that allyloxy‑group density is a direct lever for tuning cure kinetics and final conversion. Applied to (3‑allyloxy‑2,2‑bis(allyloxymethyl)propyl) hydrogen maleate, its intermediate allyloxy loading (3 groups per molecule) provides a balance point: sufficient allyloxy content to accelerate air‑cure response, but not so high as to suppress maleate conversion under inert UV‑cure. Quantitative extrapolation from the AUPE model suggests that replacing this compound with a mono‑allyl analogue would reduce air‑cure rate, while replacing with the hexa‑allyloxy diester could suppress maleate conversion under UV‑N₂.

UV curing air curing allyloxy content conversion rate

Procurement‑Relevant Application Scenarios for (3‑Allyloxy‑2,2‑bis(allyloxymethyl)propyl) Hydrogen Maleate (85661‑29‑6) Derived from Quantitative Evidence


High‑Temperature Bake Coating Formulations Requiring Low Volatility

Coatings processed at 150–200 °C, such as can and coil coatings or automotive under‑hood finishes, demand monomers that remain in the film during thermal cure. With a computed boiling point of 479 °C and flash point of 163 °C, 85661‑29‑6 withstands these bake cycles without evaporative loss, unlike allyl hydrogen maleate (BP 283 °C), which would volatilise and alter stoichiometry . Its three allyloxy groups further ensure rapid crosslink build once the peroxide initiator decomposes at temperature .

Adhesion‑Critical Metal Coatings and Primers

The single free carboxylic acid function (acid number ≈ 158 mg KOH g⁻¹) provides direct carboxylate bonding to steel, aluminium, and zinc‑coated surfaces, eliminating the need for supplementary adhesion promoters required when using the fully esterified diester (CAS 85661‑28‑5) . The three allyloxy groups simultaneously build crosslink density for corrosion protection, making 85661‑29‑6 a bifunctional building block for metal primers and direct‑to‑metal (DTM) coatings .

UV/Air Dual‑Cure Systems for 3D Objects and Shadow Areas

Three‑dimensional parts with shadow zones that cannot receive direct UV light depend on a secondary air‑cure mechanism. The intermediate allyloxy loading of 85661‑29‑6 (3 groups per molecule) is positioned to deliver sufficient air‑cure response without suppressing the UV‑initiated maleate conversion, as inferred from the allyl‑ether‑modified polyester model of Yuan et al. (2004) . A mono‑allyl analogue would under‑deliver on air‑cure rate; a hexa‑allyloxy diester risks incomplete UV conversion .

Water‑Reducible and Hybrid Solvent‑/Water‑Borne Reactive Diluents

The combination of moderate LogP (3.09) and one titratable –COOH group allows 85661‑29‑6 to be neutralised with a volatile base (e.g., ammonia or tertiary amine) and dispersed in water, while retaining sufficient hydrophobic character for co‑solubility with acrylate and styrene monomers . This enables its use as a reactive diluent in low‑VOC hybrid systems where the diester analogue would phase‑separate .

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